molecular formula C9H12O3 B2708812 (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid CAS No. 2137986-97-9

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid

Cat. No. B2708812
CAS RN: 2137986-97-9
M. Wt: 168.192
InChI Key: CQTJZQLJWFLJDU-RCOVLWMOSA-N
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Description

The compound “(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid” is a complex organic molecule. The “spiro” in the name indicates that it contains a spiroatom, which is a single atom that forms the junction of two rings . The “3-oxabicyclo[3.1.0]hexane” part of the name suggests that one of the rings is a six-membered ring with an oxygen atom (the “oxa” part), and the other ring is a cyclobutane, a four-membered carbon ring . The “1-carboxylic acid” indicates the presence of a carboxylic acid functional group attached to the spiroatom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiroatom and the two fused rings. The stereochemistry at the spiroatom (indicated by the “1R,5R” in the name) would also play a significant role in the compound’s three-dimensional structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Conformationally Restricted Amino Acids : Novel spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid (GABA), have been synthesized using (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid derivatives. These compounds are potential modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

  • Conformational Studies : The compound has been used in studying strained carbene reaction intermediates, exploring different conformational behaviors and providing insight into the chemistry of ring-contraction and ring-expansion processes (Rosenberg et al., 2016).

Biological Applications

  • Exploration in Drug Discovery : The synthesis of multifunctional spirocyclic azetidines from common cyclic carboxylic acids, including derivatives of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, has been achieved. These compounds have shown promise in drug discovery, with applications in creating analogues of anesthetic drugs (Kirichok et al., 2018).

  • Anticonvulsant Evaluation : Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. These studies provide insights into the role of the carboxylic acid group in compounds like valproic acid and its analogues (Scott et al., 1985).

Material Science and Catalysis

  • Synthesis of Novel Materials : The compound has been used in the synthesis of novel materials, such as spirocyclic heterocycles, which have potential applications in material science and as catalysts. This includes the creation of biologically significant scaffolds like 3-azabicyclo[3.1.0]hexane (Wang et al., 2021).

Chemical Synthesis and Mechanistic Studies

  • Role in Mechanistic Studies : The compound has been instrumental in mechanistic studies of hydrogen bonding and structural analysis in organic chemistry, providing insights into the behavior of cyclohexanedicarboxylic acid derivatives and similar compounds (Foces-Foces et al., 2007).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, such as in a drug or pesticide. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s impossible to provide accurate safety and hazard information for this compound .

Future Directions

The study of spirocyclic compounds is a vibrant field in organic chemistry, with potential applications in drug discovery and materials science. Future research on this compound could involve exploring its synthesis, studying its reactivity, or investigating potential applications .

properties

IUPAC Name

(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7(11)9-4-6(9)5-12-8(9)2-1-3-8/h6H,1-5H2,(H,10,11)/t6-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTJZQLJWFLJDU-RCOVLWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@]3(C[C@H]3CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid

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